molecular formula C11H14N2O3S B2571726 1-Isobutyl-1H-benzimidazole-2-sulfonic acid CAS No. 381705-51-7

1-Isobutyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B2571726
CAS RN: 381705-51-7
M. Wt: 254.3
InChI Key: HAXCIDOKZMLZAV-UHFFFAOYSA-N
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Description

1-Isobutyl-1H-benzimidazole-2-sulfonic acid, also known as IBS, is a white crystalline solid. It belongs to the family of benzimidazole derivatives. The IUPAC name for this compound is this compound . The molecular weight of this compound is 254.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid . The molecular formula of this compound is C11H14N2O3S .

Scientific Research Applications

Catalysis and Synthesis

1-Isobutyl-1H-benzimidazole-2-sulfonic acid and its derivatives are extensively used as catalysts in organic synthesis. They have been applied in the one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and bis(indolyl)methanes, demonstrating their versatility and efficiency in promoting chemical reactions in water, which is a step towards greener chemistry practices (Veisi et al., 2011). Furthermore, their role as catalysts is not limited to a specific type of chemical reaction. They have been used to synthesize a variety of heterocyclic compounds, including thiazolo[3,4-a]benzimidazoles, showcasing the adaptability of these catalysts across different chemical frameworks (Liqiang Wu & Xiao Wang, 2014).

Sensor Technology

The unique chemical structure of this compound derivatives allows them to act as effective sensors. They can undergo conformational changes in the presence of specific substances, as evidenced by the destruction of the excimer in anthracene-linked benzimidazole diamide in the presence of organic sulfonic acids and selective metal ions. This change provides a basis for selective detection of these substances, marking an innovative approach in the development of sensitive and selective sensors (Ghosh et al., 2010).

Material Science

In the realm of material science, this compound derivatives have been used to enhance the properties of polymeric materials. For example, the introduction of sulfonic and benzimidazole groups into polyimides has significantly impacted their physical properties, making them more soluble in polar organic solvents and enhancing their hydrophilicity. This has direct applications in creating materials with tailored properties for specific industrial and technological applications (Alvarez-Gallego et al., 2007).

Energy and Fuel Cell Technology

The incorporation of benzimidazole groups into sulfonated polyimides has shown promising applications in fuel cell technology. These materials exhibit excellent thermal stability, mechanical strength, and proton conductivity, making them suitable for use in direct methanol fuel cells (DMFCs). The ability of these materials to suppress methanol crossover and maintain high DMFC performance even at high methanol concentrations is a significant advancement in this field (Kangcheng Chen et al., 2010).

properties

IUPAC Name

1-(2-methylpropyl)benzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(2)7-13-10-6-4-3-5-9(10)12-11(13)17(14,15)16/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXCIDOKZMLZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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